molecular formula C6H11NO2 B023996 2-Pyrrolidineacetic acid CAS No. 56879-46-0

2-Pyrrolidineacetic acid

Cat. No. B023996
CAS RN: 56879-46-0
M. Wt: 129.16 g/mol
InChI Key: ADSALMJPJUKESW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Oxidative Cyclisation : Galeazzi et al. (1996) described a method for the synthesis of 2-pyrrolidineacetic acid using oxidative cyclisation of alkenyl amides mediated by manganese(III) and copper(II) in acetic acid. This process yields diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are precursors to 2-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).
  • Intramolecular Michael Reaction : The same team also employed an intramolecular Michael reaction for synthesizing both (S)- and (R)-3-pyrrolidineacetic acid, illustrating the versatility of this approach in generating enantiomerically pure forms (Galeazzi, Silvano, Mobbili, & Orena, 1996).

Molecular Structure Analysis

  • Hexamer of a Beta-Amino Acid : Menegazzo et al. (2006) synthesized a beta-foldamer containing pyrrolidin-2-one rings, demonstrating the structural versatility of pyrrolidine derivatives. NMR analysis and molecular dynamics simulations were used to characterize its 12-helix conformation (Menegazzo, Fries, Mammi, Galeazzi, Martelli, Orena, & Rinaldi, 2006).

Chemical Reactions and Properties

  • Oxidative Decarboxylation : Boto et al. (2001) developed a method for synthesizing 2,3-disubstituted pyrrolidines and piperidines through oxidative decarboxylation and beta-iodination of alpha-amino acid carbamates or amides. This approach allowed for the introduction of various substituents at C-2, such as hydroxy, alkoxy, and alkyl groups (Boto, Hernández, de Leon, & Suárez, 2001).

Physical Properties Analysis

  • Crystal and Molecular Structures : Arman et al. (2014) investigated the crystal and molecular structures of co-crystals formed between p-nitrophenylacetic acid and n-pyridinealdazines. This study highlights the structural characteristics and intermolecular interactions of pyrrolidine derivatives in crystalline forms (Arman, Kaulgud, Miller, & Tiekink, 2014).

Chemical Properties Analysis

  • Acylation of Pyrrolidine-2,4-diones : Jones et al. (1990) described the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids. This process involves the use of acid chlorides and Lewis acids, showcasing the reactivity and versatility of pyrrolidine derivatives in chemical syntheses (Jones, Begley, Peterson, & Sumaria, 1990).

Scientific Research Applications

4. Drug Discovery

  • Application Summary : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
  • Methods of Application : The review is planned on the basis of the synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
  • Results : This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

5. Anticancer and Antibacterial Agents

  • Application Summary : Pyrrolidine derivatives are being studied for their potential as anticancer and antibacterial agents .

6. Treatment of Tuberculosis

  • Application Summary : Compound 49c, which contains a 2,4-dichlorophenyl group, was found to be approximately 12 times more active than the reference cycloserine and 36 times more active than the reference pyrimethamine against Mycobacterium tuberculosis H37Rv .

7. Spiropyrrolidine Inhibitors

  • Application Summary : The spiropyrrolidine moiety of compound 28 is engaged in two H-bond interactions involving its –NH and –CO groups with those of the aliphatic nonpolar amino acid Gly78 .
  • Results : The results showed significant interactions with active site amino acids, thus demonstrating its prominent role in the inhibition of Glc-N-6-P .

8. Asymmetric Intramolecular Aldol Reaction

  • Application Summary : In 1971, chemists from Hoffmann-La Roche and Schering AG independently discovered a new asymmetric intramolecular aldol reaction catalyzed by the natural amino acid proline, a transformation now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction .
  • Results : These remarkable results remained forgotten until List and Barbas reported in 2000 that L-proline was also able to catalyze intermolecular aldol reactions with non-negligible enantioselectivities .

9. Drug Discovery

  • Application Summary : The present review is intended to provide significant support to medicinal chemists in the discovery of new biologically active pyrrolidine derivatives .

Safety And Hazards

2-Pyrrolidineacetic acid is classified as harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

Pyrrolidine and its derivatives, including 2-Pyrrolidineacetic acid, have been recognized for their significant roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Recent advancements in the exploration of pyrrolidine derivatives have emphasized their significance as fundamental components of the skeletal structure . Furthermore, salivary metabolites, including 2-Pyrrolidineacetic acid, have been associated with future tooth loss, likely reflecting oral dysbiosis .

properties

IUPAC Name

2-pyrrolidin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSALMJPJUKESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972301
Record name (Pyrrolidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidineacetic acid

CAS RN

56879-46-0
Record name Homoproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056879460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pyrrolidin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOPROLINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7315YL6ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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